4-Amino-N-cyclopropylbenzamide

Descripción general

Descripción

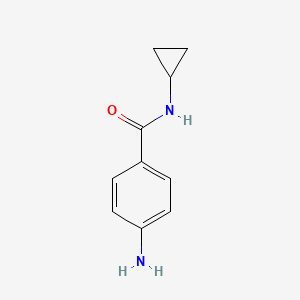

4-Amino-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H12N2O It is characterized by the presence of an amino group attached to a benzamide structure, with a cyclopropyl group bonded to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclopropylbenzamide typically involves the reaction of 4-nitrobenzoyl chloride with cyclopropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzamide ring .

Aplicaciones Científicas De Investigación

While "4-Amino-N-cyclopropylbenzamide" is not directly discussed in the provided search results, several related compounds and concepts appear that can help infer potential applications and research directions.

4-Aminocoumarin Derivatives

4-Aminocoumarins have versatile applications in organic and heterocyclic chemistry . They exhibit biological activities, including antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzyme inhibitory, and anticancer properties . The amino group enhances their chemical reactivity, making them valuable precursors in synthesis .

2-Amino-5-chloro-N-cyclopropylbenzamide

Preliminary studies suggest that 2-amino-5-chloro-N-cyclopropylbenzamide may have potential antimicrobial and anticancer properties. It is being investigated for pharmaceutical applications, with studies focusing on its interactions with biological targets to determine its viability as a drug candidate.

4-Amino-3,5-Dichloro-N-Cyclopropylbenzamide

4-Amino-3,5-dichloro-N-cyclopropylbenzamide is a muscle relaxant that relaxes skeletal muscles by inhibiting synaptic transmission in the spinal cord . It also functions as a tranquilizer, anti-convulsant, and anti-strychnine compound . A single dose can produce muscle relaxation, tranquilization, and anti-emetic effects lasting 8 to 20 hours .

KRas4B-PDE6δ Complex Stabilization

In cancer research, compounds are screened for their ability to stabilize protein-protein interactions in complexes like KRas4B-PDE6δ . This approach involves virtual screening of compounds, molecular dynamics to estimate binding free-energy, and cell viability assays . Such compounds have shown antineoplastic activity against pancreatic cancer cells .

Flavonoids

Flavonoids, which are related bioactive compounds, possess anti-inflammatory, antimutagenic, antiallergic, antiviral, and anticarcinogenic properties . They act as inhibitors of various enzymes and protect plants from biotic and abiotic stress .

Bioactive Compound Discovery

Research in bioactive compounds focuses on discovering and applying compounds that can contribute to human and planetary health . For example, cocoa polyphenols have shown positive effects on cardiovascular, immunological, and digestive health .

General Synthesis Methodologies

The synthesis of related compounds like 2-amino-5-chloro-N-cyclopropylbenzamide typically involves multiple steps to ensure efficient production in laboratory settings.

Data Table: Potential Activities Based on Related Compounds

Mecanismo De Acción

The mechanism of action of 4-Amino-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobenzamide: Lacks the cyclopropyl group, which may affect its stability and reactivity.

N-Cyclopropylbenzamide: Lacks the amino group, which reduces its potential for hydrogen bonding and biological activity.

4-Nitro-N-cyclopropylbenzamide: Contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.

Uniqueness

4-Amino-N-cyclopropylbenzamide is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications in research and industry .

Actividad Biológica

4-Amino-N-cyclopropylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : CHNO

- Molecular Weight : 176.22 g/mol

The compound features an amino group and a cyclopropyl group attached to a benzamide structure, which contributes to its unique biological properties.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The compound has been shown to inhibit key kinases involved in several signaling pathways:

- Spleen Tyrosine Kinase (SYK)

- Leucine-rich repeat kinase 2 (LRRK2)

- Myosin light chain kinase (MYLK)

These interactions can lead to modulation of cellular processes related to inflammation, cancer progression, and neurodegenerative diseases .

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various types of cancer. For instance, in vitro assays reported IC50 values lower than 1000 nM against several cancer cell lines, indicating significant potency .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest it may exhibit activity against certain bacterial strains, although detailed mechanisms and efficacy data remain limited.

Study 1: Inhibition of SYK Kinase

In a controlled study, this compound was tested for its inhibitory effects on SYK kinase. The results indicated an IC50 value significantly lower than 10 nM, suggesting potent inhibition which could be beneficial in treating autoimmune diseases and certain cancers .

Study 2: Anticancer Efficacy

Another study focused on the compound's effects on human breast cancer cells. The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in treated cells, supporting its potential as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains amino and cyclopropyl groups | Anticancer, antimicrobial |

| 4-Amino-2-(2-methoxyethoxy)benzoic acid | Contains a carboxylic acid group | Potential anti-inflammatory properties |

| N-Cyclopropyl-2-(2-methoxyethoxy)benzamide | Lacks amino group | Less studied; potential for similar activity |

This table highlights the unique structural features of this compound compared to related compounds and their associated biological activities.

Propiedades

IUPAC Name |

4-amino-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPIKGCQLFRHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191978 | |

| Record name | Benzamide, 4-amino-N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38681-77-5 | |

| Record name | Benzamide, 4-amino-N-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038681775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.